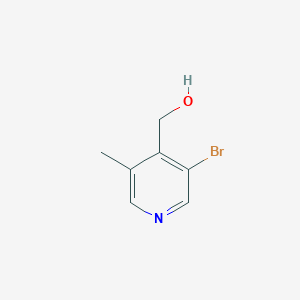![molecular formula C6H15O6P B6359320 (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid CAS No. 1360716-35-3](/img/structure/B6359320.png)
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid, also known as 2-HEPA, is an organic phosphonic acid used in various scientific research applications. It is a derivative of ethylphosphonic acid and is synthesized through a series of chemical reactions. 2-HEPA has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Applications De Recherche Scientifique
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its potential use in various scientific research applications. It can be used as a chelating agent to bind metals and as a corrosion inhibitor to protect metal surfaces from corrosion. It is also used in the synthesis of polymers, as a surfactant, and as a stabilizer in pharmaceuticals and food products. Additionally, it has been used in the synthesis of nanomaterials, such as nanotubes and nanospheres.
Mécanisme D'action
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its mechanism of action. It has been found to bind to metals, forming a complex that prevents the metals from interacting with other molecules. It also binds to proteins, altering their structure and function. Additionally, it has been found to interact with lipid membranes, altering their structure and function as well.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to inhibit the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to reduce oxidative stress and to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it has a limited solubility in water, which can make it difficult to use in experiments. Additionally, it is not very stable and can degrade quickly, making it difficult to store for long periods of time.
Orientations Futures
There are several potential future directions for the use of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid. One potential direction is to explore its use as a drug delivery system. Additionally, it could be studied for its potential use in tissue engineering and regenerative medicine. Furthermore, it could be studied for its potential use in the synthesis of nanomaterials and other materials with novel properties. Finally, it could be studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.
Méthodes De Synthèse
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid is synthesized through a series of chemical reactions. The first step is to combine ethylphosphonic acid with ethylene glycol and an acid catalyst. This reaction produces an ethoxylated phosphonate, which is then reacted with hydrogen peroxide and an acid catalyst to form an ethoxylated phosphonate with a hydroxyethyl group. This hydroxyethyl group is then reacted with ethylene oxide and an acid catalyst to form this compound.
Propriétés
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O6P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGIIYXQOJVMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

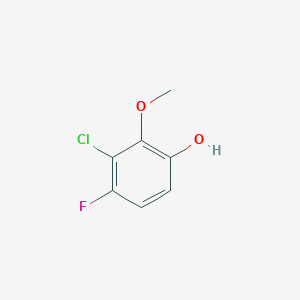

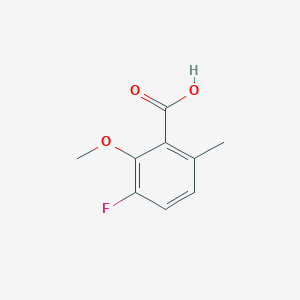
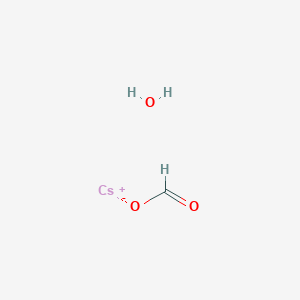


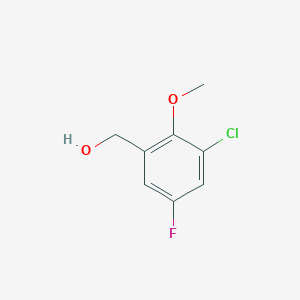


![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
